(R)-5-Chloro-2-pentanol
CAS No.: 76188-95-9
Cat. No.: VC8184062
Molecular Formula: C5H11ClO
Molecular Weight: 122.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 76188-95-9 |
---|---|
Molecular Formula | C5H11ClO |
Molecular Weight | 122.59 g/mol |
IUPAC Name | (2R)-5-chloropentan-2-ol |
Standard InChI | InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3/t5-/m1/s1 |
Standard InChI Key | FLSMMDCDBMBKCE-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](CCCCl)O |
SMILES | CC(CCCCl)O |
Canonical SMILES | CC(CCCCl)O |
Introduction
Structural Characteristics and Molecular Identity
Chemical Identity
(R)-5-Chloro-2-pentanol belongs to the class of halogenated alcohols, with the molecular formula C₅H₁₁ClO and a molecular weight of 122.59 g/mol. Its IUPAC name, (2R)-5-chloropentan-2-ol, reflects the stereochemistry at the second carbon atom, where the hydroxyl group (-OH), hydrogen, and two alkyl chains adopt an R-configuration. The compound’s chiral center is critical for its interactions in enantioselective reactions and biological systems.
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
CAS No. | 76188-95-9 | |
Molecular Formula | C₅H₁₁ClO | |
Molecular Weight | 122.59 g/mol | |
IUPAC Name | (2R)-5-chloropentan-2-ol | |
SMILES | CC@HO | |
PubChem CID | 12659783 |
Stereochemical Significance
The R-configuration at the second carbon dictates the spatial arrangement of substituents, influencing the compound’s dipole moment, solubility, and reactivity. Chirality in such molecules often leads to divergent biological activities; for instance, enantiomers may bind differently to enzyme active sites or receptors. The Isomeric SMILES string (CC@HO) explicitly denotes the absolute configuration, enabling precise computational modeling.
Synthesis and Manufacturing
Industrial-Scale Considerations
Applications in Research and Industry
Pharmaceutical Intermediates
Chiral alcohols like (R)-5-Chloro-2-pentanol serve as precursors for active pharmaceutical ingredients (APIs). For example:
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Antiviral Agents: Analogous chlorinated alcohols are used in synthesizing protease inhibitors.
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Asymmetric Synthesis: The compound’s stereocenter makes it valuable for constructing complex molecules with defined configurations, such as β-blockers or antifungals.
Materials Science
In polymer chemistry, halogenated alcohols can modify resin properties or act as chain-transfer agents. The chlorine atom may enhance flame retardancy in polyesters or polyurethanes.
Risk Mitigation
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